molecular formula C22H23ClN2O2 B2895073 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one CAS No. 852863-29-7

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2895073
CAS No.: 852863-29-7
M. Wt: 382.89
InChI Key: RPXMDALGTZQTKE-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chromenone structure

Preparation Methods

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a chlorophenyl group through a nucleophilic substitution reaction.

    Coupling with Chromenone: The functionalized piperazine is then coupled with a chromenone derivative through a Mannich reaction, which involves the use of formaldehyde and a secondary amine.

    Final Product Isolation: The final product is isolated through crystallization or chromatography techniques.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromenone ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and receptor interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.

Comparison with Similar Compounds

Similar compounds to 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one include other piperazine derivatives and chromenone-based compounds. Some examples are:

    Cetirizine: A piperazine derivative used as an antihistamine.

    Fluoxetine: A piperazine-containing antidepressant.

    Coumarin Derivatives: Compounds with a chromenone structure used in anticoagulant therapy.

The uniqueness of this compound lies in its combined structural features, which confer specific pharmacological properties not found in other similar compounds.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-6-7-20-17(12-21(26)27-22(20)16(15)2)14-24-8-10-25(11-9-24)19-5-3-4-18(23)13-19/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXMDALGTZQTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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